![molecular formula C17H14ClNO2S B2911944 4-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-3-isoxazolyl)phenyl methyl ether CAS No. 551921-27-8](/img/structure/B2911944.png)
4-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-3-isoxazolyl)phenyl methyl ether
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Description
4-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-3-isoxazolyl)phenyl methyl ether, also known as 4-CPME, is a synthetic molecule with a wide range of potential applications in scientific research. It is a phenyl ether derivative of the isoxazole ring system and contains a chlorine atom in its structure. This compound has been studied for its ability to modulate the activities of various enzymes, receptors, and other proteins, making it a valuable tool for researchers.
Scientific Research Applications
Antiviral Activity
Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. These compounds were tested for their antiviral activity, and two of them—7b and 7i —showed promising anti-tobacco mosaic virus (TMV) effects . This finding suggests potential applications in antiviral drug development.
Biological Activities
Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, exhibit diverse biological activities. While sulfonamides have revolutionized medicine as antibiotics, they also display antifungal and herbicidal properties relevant to agriculture . The compound’s dual characteristics make it an interesting candidate for further investigation.
Chemical Synthesis
The synthetic route involves esterification of 4-chlorobenzoic acid, hydrazination, salt formation, and cyclization to yield the title compound. Structural confirmation was achieved through NMR, IR, and elemental analysis . Researchers can explore modifications and optimize synthesis for specific applications.
Potential Herbicidal Properties
Given the reported herbicidal properties of sulfonamide derivatives, investigating whether this compound exhibits herbicidal effects could be valuable for agriculture . Further studies could explore its impact on weed control.
Anticonvulsant Activity
Although not directly tested for anticonvulsant properties, related 1,3,4-thiadiazoles have displayed such activity . Researchers might explore this avenue to uncover potential therapeutic benefits.
Structural Polymorphism
Understanding the compound’s packing polymorphism, as seen in other related structures , could provide insights into its stability and behavior under different conditions.
Computational Studies
Theoretical calculations (e.g., DFT) and molecular docking studies could predict the compound’s interactions with biological targets, aiding drug design .
properties
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]-3-(4-methoxyphenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-20-14-6-2-12(3-7-14)17-10-15(21-19-17)11-22-16-8-4-13(18)5-9-16/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRXRJJDOWFTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-3-isoxazolyl)phenyl methyl ether |
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